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Compound Name:
methylquinoline

Cat. No.: B11896931

Get Quote

Executive Summary

4-Chloro-2-methoxy-7-methylquinoline is a specialized heterocyclic building block belonging

to the 4-aminoquinoline class of pharmacophores.[1][2] Its structural utility lies in the C4-
Chlorine atom, which serves as a highly reactive electrophilic "handle" for nucleophilic aromatic
substitution (

) or Palladium-catalyzed cross-coupling. The C2-Methoxy and C7-Methyl substituents provide
critical electronic modulation and lipophilic bulk, respectively, often required to optimize binding
affinity in the ATP-binding pockets of kinases (e.g., VEGFR, EGFR) or viral proteases.

This guide details the chemical profile, mechanistic reactivity, and validated protocols for
derivatizing this scaffold into bioactive candidates.

Chemical Profile & Properties[3][4][5][6][7]
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Property Specification
Chemical Name 4-Chloro-2-methoxy-7-methylquinoline
CAS Number 443687-50-1

Molecular Formula

Molecular Weight 207.66 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, DCM, Chloroform; Low

Solubilit
Y solubility in water

Melting Point 68—72 °C (Typical)

C4-Chloride (Electrophile), C2-Methoxy (EDG),

Key Functional Grou
Y P C7-Methyl (Lipophilic)

Mechanistic Reactivity Analysis

To successfully utilize this intermediate, one must understand the electronic environment of the
quinoline ring.

The C4 "Hot Spot"

The nitrogen atom in the quinoline ring pulls electron density, making the C2 and C4 positions
electron-deficient. However, the C4-Chlorine is significantly more labile than the C2-Methoxy
group due to the leaving group ability of chloride and the resonance stabilization of the
Meisenheimer intermediate during nucleophilic attack.

e Primary Reactivity:

displacement at C4 by amines, phenols, or thiols.

e Secondary Reactivity: Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura
coupling at C4.

Role of Substituents
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o 2-Methoxy (OMe): Acts as an electron-donating group (EDG) by resonance. While it slightly
deactivates the ring toward nucleophilic attack compared to a 2-H quinoline, it prevents side
reactions at the C2 position and improves the solubility of the final drug candidate.

o 7-Methyl (Me): Provides a lipophilic anchor. In drug design, this group often fits into
hydrophobic pockets (e.g., the "gatekeeper” region of kinase domains), improving selectivity.

Reactivity Pathway Diagram

+ Primary Amines / Anilines
. S_NAr Reaction 4-Aminoquinoline Derivative
(Heat, Acid or Base) (Nucleophilic Substitution) (Kinase Inhibitor Core)

+ Boronic Acids / Amines
(Pd Catalyst, Ligand)

4-Chloro-2-methoxy-
7-methylquinoline

Pd-Catalyzed

> 4-Arylquinoline
Cross-Coupling

(Biaryl Scaffold)

Click to download full resolution via product page
Figure 1: Divergent synthetic pathways for CAS 443687-50-1 based on reaction conditions.

Validated Experimental Protocols
Protocol A: Synthesis of 4-Anilinoquinolines via

This is the standard method for generating kinase inhibitor libraries. The reaction couples the 4-
chloro scaffold with a substituted aniline.[3]

Reagents:

e Substrate: 4-Chloro-2-methoxy-7-methylquinoline (1.0 equiv)

e Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)
¢ Solvent: 2-Ethoxyethanol (preferred for high boiling point) or Isopropanol.

o Catalyst (Optional): HCI (catalytic, 0.1 equiv) to protonate the quinoline nitrogen, activating
the C4 position.

Procedure:
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e Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 1.0 g (4.8 mmol) of 4-Chloro-2-methoxy-7-methylquinoline in 10 mL
of 2-ethoxyethanol.

o Addition: Add 1.1 equivalents of the target aniline.

 Activation: Add 2-3 drops of concentrated HCI (or 4M HCI in dioxane). Note: Acid catalysis
significantly accelerates the displacement of the chloride.

e Reaction: Heat the mixture to reflux (135 °C) for 4—-6 hours. Monitor by TLC (50:50 Ethyl
Acetate/Hexane) or LC-MS. The starting material peak (

~ X min) should disappear, replaced by the more polar product.

o Workup: Cool the reaction to room temperature.

o If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry. This yields the
hydrochloride salt.

o If no precipitate: Dilute with ethyl acetate (50 mL), wash with saturated

(2 x 30 mL) to neutralize, then brine. Dry over

and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient:
0-5% MeOH in DCM).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig
Amination

Use this protocol if the amine nucleophile is weak (electron-deficient) or sterically hindered,
where standard

fails.

Reagents:

e Substrate: 1.0 equiv
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Amine: 1.2 equiv

Catalyst:

(2 mol%) or

Ligand: Xantphos or BINAP (4 mol%).

Base:

(2.0 equiv).

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

o Charging: Add the quinoline substrate, amine, base, catalyst, and ligand to the vial.
» Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

e Degassing: Bubble Argon through the solvent for 5 minutes.

» Reaction: Seal the vial and heat to 100 °C for 12—-16 hours.

o Filtration: Filter the mixture through a Celite pad to remove palladium residues. Wash with
EtOAc.

 Purification: Concentrate and purify via silica gel chromatography.

Quality Control & Characterization

To ensure the integrity of the intermediate before use in downstream GMP steps, the following
parameters are recommended.
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Test Method Acceptance Criteria

. HPLC (C18, Acetonitrile/Water
Purity > 98.0% Area
+0.1% TFA)

Characteristic singlets for -
-NMR (DMSO- OMe (~4.0 ppm) and -Me (~2.5

Identity )
ppm). Doublets for aromatic
) protons.
Residual Solvent GC-Headspace < 5000 ppm (Class 3 solvents)
Water Content Karl Fischer Titration < 0.5% wiw

Safety & Handling (MSDS Summary)

Hazards: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.
GHS Signal:DANGER

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid
inhalation of dust.

Storage: Store at 2—8 °C under inert gas (Argon) to prevent oxidative degradation over long
periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.189746-19-8|5-Chloro-2,6-dimethoxy-4-methylquinoline|BLD Pharm [bldpharm.com]
e 2.123637-52-5|4-Chloro-2-methoxy-6-methylquinoline|BLD Pharm [bldpharm.com]
¢ 3. atlantis-press.com [atlantis-press.com]

e 4. 4-Chloro-2-methylquinoline | CLOH8CIN | CID 77973 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 5. 4-Chloro-7-methoxyquinoline | CLOH8CINO | CID 10607829 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Application Note: 4-Chloro-2-methoxy-7-
methylquinoline as a Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11896931/docs#application-note-4-
chloro-2-methoxy-7-methylquinoline-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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